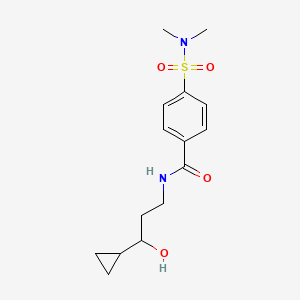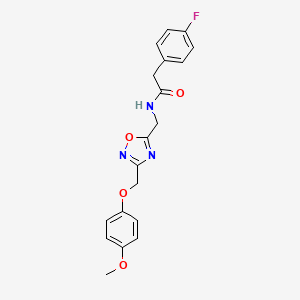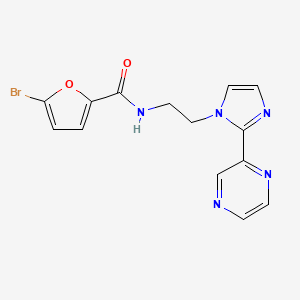
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile
説明
“4-(Trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4F3N . It is a white or colorless to light yellow powder to clear liquid .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)benzonitrile” consists of a benzonitrile group attached to a trifluoromethyl group .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)benzonitrile” has a melting point of 37 °C and a boiling point of 81 °C at 20 mmHg . It is insoluble in water .科学的研究の応用
1. Photoexcited Structural Analysis
In a study by Techert and Zachariasse (2004), the molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile (DIABN) was determined using time-resolved X-ray diffraction. This revealed a decrease in the torsional angle of the diisopropylamino group in relation to the phenyl ring in the equilibrated intramolecular charge transfer (ICT) state, highlighting its potential in photochemical applications (Techert & Zachariasse, 2004).
2. Electrolyte Additive in Lithium-Ion Batteries
Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile (4-TB) as a novel electrolyte additive for high voltage lithium-ion batteries. Their study showed that 4-TB significantly improved the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, demonstrating its utility in enhancing battery performance (Huang et al., 2014).
3. Corrosion Inhibition
Chaouiki et al. (2018) synthesized benzonitrile derivatives for corrosion inhibition in mild steel. Their results indicated excellent corrosion inhibition efficiency, suggesting the potential use of similar compounds in protecting metals against corrosion (Chaouiki et al., 2018).
4. Nonsteroidal Androgen Receptor Antagonist Development
Li et al. (2008) developed a compound, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, as a novel, nonsteroidal androgen receptor antagonist. This compound showed potential in treating androgenetic alopecia and controlling sebum, highlighting the role of similar benzonitrile derivatives in pharmaceutical development (Li et al., 2008).
5. Synthesis of Androgen Receptor Antagonists
Zhi-yu (2012) described the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile as part of the process for creating MDV3100, an androgen receptor antagonist. This illustrates the role of such compounds in synthesizing medically significant molecules (Zhi-yu, 2012).
6. Dual Fluorescence and Charge Transfer Studies
Kochman et al. (2015) conducted a study on 4-(N,N-Dimethylamino)benzonitrile (DMABN), a similar compound, exploring its dual fluorescence and charge transfer dynamics. This research provides insights into the photophysical properties of related benzonitrile derivatives, which can be crucial in optical and electronic applications (Kochman et al., 2015).
Safety and Hazards
将来の方向性
The future directions of research on “4-(Trifluoromethyl)benzonitrile” and similar compounds could involve further exploration of the trifluoromethylation of carbon-centered radical intermediates . The activation of the C–F bond in organic synthesis is a challenging task that could lead to the synthesis of diverse fluorinated compounds .
特性
IUPAC Name |
4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASCHIBWACYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)


![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)
![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)
![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)
![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)
![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)
![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)
